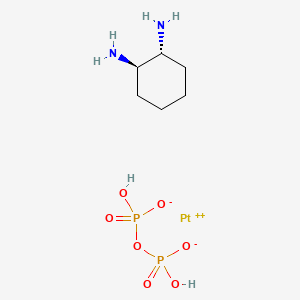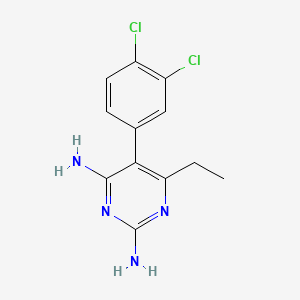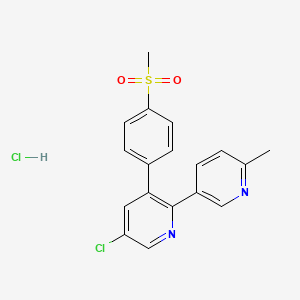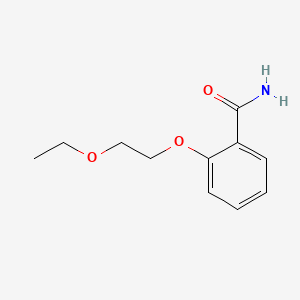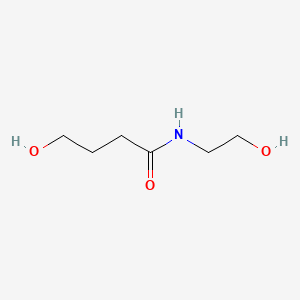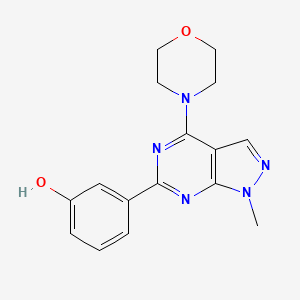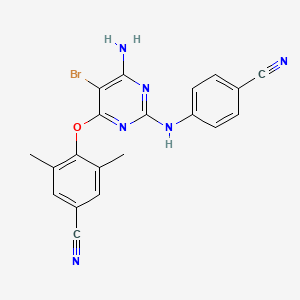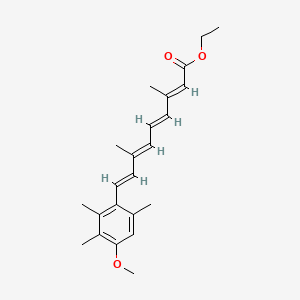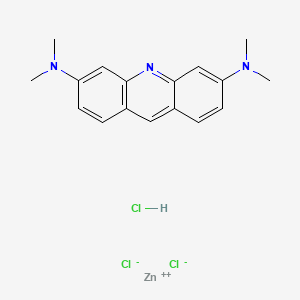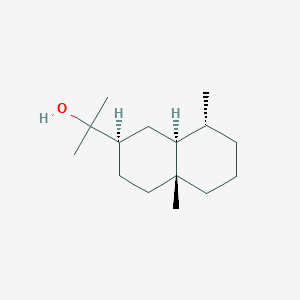
Losartan-Carbonsäure
Übersicht
Beschreibung
E-3174, auch bekannt als Losartan-Carbonsäure, ist ein aktiver Metabolit von Losartan. Losartan ist ein Medikament, das häufig zur Behandlung von Bluthochdruck und zum Schutz der Nieren vor Diabetes-bedingten Schäden eingesetzt wird. E-3174 ist ein potenter Angiotensin-II-Rezeptor-Typ-1-Antagonist, d. h. er blockiert die Wirkung von Angiotensin II, einem Hormon, das die Blutgefäße verengt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von E-3174 beinhaltet die Carboxylierung von Losartan. Losartan wird hauptsächlich durch die Wirkung von Cytochrom-P450-Enzymen, insbesondere CYP2C9, zu E-3174 umgewandelt . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und spezifischen Temperaturkontrollen, um die effiziente Umwandlung von Losartan in seine Carbonsäureform zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von E-3174 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS), um die Reinheit der Verbindung zu überwachen und sicherzustellen . Die Produktionsmethoden sind darauf ausgelegt, effizient und kostengünstig zu sein und gleichzeitig hohe Standards für Qualität und Sicherheit zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
E-3174 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzverbindung bei der Untersuchung von Angiotensin-II-Rezeptor-Antagonisten verwendet.
Wirkmechanismus
E-3174 entfaltet seine Wirkung, indem es den Angiotensin-II-Rezeptor-Typ 1 blockiert. Dies verhindert, dass Angiotensin II an seinen Rezeptor bindet und damit seine vasokonstriktive und aldosteron-sekretierende Wirkung hemmt. Die beteiligten molekularen Ziele umfassen den Angiotensin-II-Rezeptor-Typ 1, und die beeinflussten Pfade umfassen das Renin-Angiotensin-Aldosteron-System .
Wirkmechanismus
Target of Action
Losartan carboxylic acid primarily targets the angiotensin II type 1 (AT1) receptor . The AT1 receptor plays a crucial role in the renin-angiotensin system, which is involved in regulating blood pressure and fluid balance .
Mode of Action
Losartan carboxylic acid acts as a selective and competitive antagonist at the AT1 receptor . It blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II . Losartan interacts reversibly at the AT1 and AT2 receptors of many tissues and has slow dissociation kinetics . Its affinity for the AT1 receptor is 1000 times greater than the AT2 receptor .
Biochemical Pathways
Losartan and its active metabolite, carboxylic acid, block all physiologically relevant actions of angiotensin II, regardless of the source or route of its synthesis . This blockade disrupts the angiotensin II-mediated vasoconstriction and aldosterone secretion, leading to decreased blood pressure .
Pharmacokinetics
Following oral administration, losartan is rapidly absorbed, reaching maximum concentrations 1-2 hours post-administration . Approximately 14% of a losartan dose is converted to the pharmacologically active E 3174 metabolite . The major metabolic pathway for losartan is by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes . Losartan has a favorable drug-drug interaction profile, as evidenced by the lack of clinically relevant interactions between this drug and a range of inhibitors and stimulators of the CYP450 system .
Result of Action
The antagonistic action of losartan carboxylic acid on the AT1 receptor leads to a decrease in blood pressure and has beneficial effects in conditions such as hypertension and diabetic nephropathy . It reduces U-44619-induced aggregation of platelets in isolated human platelet-rich plasma when used at a concentration of 50 µM .
Action Environment
The action, efficacy, and stability of losartan carboxylic acid can be influenced by various environmental factors. For instance, the pharmacokinetic properties of losartan can be affected by the patient’s renal function, with monitoring recommended for patients taking losartan . Additionally, the metabolism of losartan by cytochrome P450 enzymes can be influenced by factors that modulate the activity of these enzymes .
Biochemische Analyse
Biochemical Properties
Losartan carboxylic acid plays a significant role in biochemical reactions. It interacts with angiotensin II receptors, blocking the binding of angiotensin II, a potent vasoconstrictor . This interaction reduces vasoconstriction and the secretion of aldosterone, a hormone that regulates salt and water balance .
Cellular Effects
Losartan carboxylic acid impacts various types of cells and cellular processes. It influences cell function by blocking the action of angiotensin II, thereby reducing the constriction of blood vessels and the volume of blood, leading to lower blood pressure . It also impacts cell signaling pathways and gene expression related to vasoconstriction and fluid balance .
Molecular Mechanism
The molecular mechanism of action of Losartan carboxylic acid involves its binding to angiotensin II Type 1 (AT1) receptors in the blood vessels and adrenal gland . This binding prevents the action of angiotensin II, inhibiting vasoconstriction, and aldosterone secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Losartan carboxylic acid have been observed to change over time. It has a half-life of 1.5-2 hours , indicating its stability and degradation over time. Long-term effects on cellular function have been observed in in vitro or in vivo studies, including sustained blood pressure reduction .
Dosage Effects in Animal Models
In animal models, the effects of Losartan carboxylic acid vary with different dosages. Lower doses effectively reduce blood pressure, while higher doses may lead to more pronounced effects but could potentially cause adverse effects .
Metabolic Pathways
Losartan carboxylic acid is involved in metabolic pathways in the liver, where it is metabolized by cytochrome P450 enzymes like CYP2C9 and CYP3A4 . It interacts with these enzymes, leading to changes in metabolic flux or metabolite levels .
Transport and Distribution
Losartan carboxylic acid is transported and distributed within cells and tissues. It is excreted through the kidneys and the bile duct, indicating its interaction with transporters in these organs .
Subcellular Localization
The subcellular localization of Losartan carboxylic acid is primarily within the liver cells where it is metabolized, and in the blood vessels where it exerts its effects . Its activity or function may be influenced by its localization within these cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E-3174 involves the carboxylation of losartan. Losartan undergoes biotransformation primarily through the action of cytochrome P450 enzymes, particularly CYP2C9, to form E-3174 . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the efficient conversion of losartan to its carboxylic acid form .
Industrial Production Methods
Industrial production of E-3174 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor and ensure the purity of the compound . The production methods are designed to be efficient and cost-effective while maintaining high standards of quality and safety.
Analyse Chemischer Reaktionen
Arten von Reaktionen
E-3174 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: E-3174 kann weiter oxidiert werden, um andere Metaboliten zu bilden.
Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.
Substitution: E-3174 kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit E-3174 verwendet werden, sind:
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid.
Nukleophile: Wie Hydroxidionen oder Amine.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von E-3174 gebildet werden, umfassen verschiedene oxidierte und reduzierte Metaboliten, die mit Techniken wie HPLC-MS analysiert werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die E-3174 ähneln, gehören andere Angiotensin-II-Rezeptor-Antagonisten wie:
- Valsartan
- Irbesartan
- Candesartan
- Telmisartan
Einzigartigkeit
E-3174 ist einzigartig in seiner hohen Potenz und langen Halbwertszeit im Vergleich zu seiner Stammverbindung Losartan. Es ist 10- bis 40-mal potenter als Losartan und hat eine längere Wirkdauer, was es zu einem hochwirksamen Antihypertensivum macht.
Eigenschaften
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXAIYYDDCIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154474 | |
| Record name | Losartan carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124750-92-1 | |
| Record name | Losartan carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124750-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Losartan carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Losartan carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXP-3174 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD76OCH73X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does losartan carboxylic acid exert its antihypertensive effect?
A1: Losartan carboxylic acid acts as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. [, ] By blocking the binding of angiotensin II to this receptor, LCA effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. [, ]
Q2: Does losartan carboxylic acid offer any advantages over losartan in terms of potency or efficacy?
A2: Research suggests that LCA is 10-40 times more potent than its parent drug, losartan, in blocking the AT1 receptor. [] This enhanced potency is attributed to LCA's higher binding affinity for the receptor. [] While both losartan and LCA contribute to the overall antihypertensive effect, LCA's greater potency highlights its significant role in achieving therapeutic outcomes.
Q3: How is losartan carboxylic acid metabolized in the body?
A3: Losartan is primarily metabolized to LCA by the cytochrome P450 enzyme CYP2C9 in the liver. [, ] This metabolic conversion is crucial as LCA exhibits a significantly greater potency compared to losartan. []
Q4: What is the significance of the losartan/losartan carboxylic acid metabolic ratio in pharmacokinetic studies?
A4: The losartan/LCA metabolic ratio serves as a phenotypic marker for CYP2C9 activity. [, ] Variations in this ratio between individuals can provide insights into their CYP2C9 genotype and potential differences in losartan metabolism. [, ] This information is valuable for optimizing losartan dosage and predicting potential drug interactions.
Q5: How does food intake affect the pharmacokinetics of losartan carboxylic acid?
A5: Bioequivalence studies of losartan formulations are typically conducted under fasting conditions to standardize drug absorption and minimize variability in pharmacokinetic parameters. [, ] While some studies have explored the impact of food on losartan pharmacokinetics, the provided research primarily focuses on fasting conditions.
Q6: What analytical techniques are commonly employed for the quantification of losartan carboxylic acid in biological samples?
A6: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection and tandem mass spectrometry (MS/MS), are widely used for quantifying LCA in plasma and urine. [, , , , , , ] These methods offer high sensitivity, selectivity, and accuracy for measuring LCA concentrations in complex biological matrices.
Q7: What are the advantages of using dried blood spots (DBS) for quantifying antihypertensive drugs like losartan carboxylic acid?
A7: Dried blood spots (DBSs) offer several advantages for quantifying antihypertensive drugs, including LCA. [] DBS sampling is minimally invasive, requiring only a small volume of blood, which is advantageous for patient compliance, especially in pediatric populations. [] Additionally, DBS samples are easily stored and transported, making them suitable for large-scale studies and resource-limited settings. []
Q8: Have there been attempts to enhance the delivery of losartan carboxylic acid to the brain for potential therapeutic applications in neurodegenerative diseases?
A8: Yes, researchers have explored strategies to improve the brain delivery of LCA for potential applications in neurodegenerative diseases like Parkinson's. [, ] One approach involves conjugating LCA to ascorbic acid, aiming to utilize ascorbate transporters to facilitate LCA transport across the blood-brain barrier. [] This targeted delivery strategy holds promise for enhancing LCA's therapeutic efficacy in treating neurological disorders.
Q9: Are there any known herb-drug interactions between Shengmai Injection (SMI) and losartan?
A9: Research indicates that SMI, a traditional Chinese medicine, can influence the pharmacokinetics of losartan, potentially increasing its exposure and therapeutic effects. [] SMI has been shown to inhibit the activity of CYP3A4 and CYP2C9, the primary enzymes involved in losartan metabolism, leading to higher plasma concentrations of losartan. [] This interaction highlights the importance of considering potential herb-drug interactions when using losartan concurrently with herbal medicines.
Q10: How is the safety profile of losartan carboxylic acid evaluated in preclinical studies?
A10: Preclinical studies assessing the safety profile of pharmaceutical compounds like LCA often involve evaluating their effects on various cytochrome P450 (CYP) enzymes responsible for drug metabolism. [, , ] By assessing the impact of LCA on the activity of key CYP enzymes, researchers can gain insights into its potential for drug interactions and safety concerns.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


